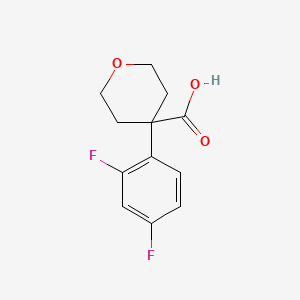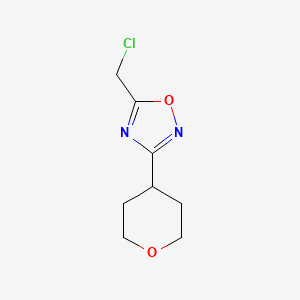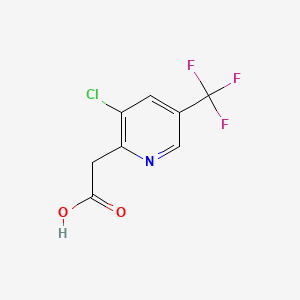
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Übersicht
Beschreibung
“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound. Its IUPAC name is [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound “3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid methyl ester”, which has a molecular weight of 253.61 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “2-Chloro-5-trifluoromethylpyridine” can be synthesized by fluorination of "2-chloro-5-trichloromethylpyridine" . Additionally, “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been used as an intermediate in the synthesis of herbicides .Molecular Structure Analysis
The InChI code for “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- Triclopyr : Research on triclopyr, a compound structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, shows its crystal structure and intermolecular interactions, providing insights into the structural basis of its herbicidal activity (Cho, Kim, Jeon, & Kim, 2014).
Synthesis and Characterization :
- Synthesis of 2-Chloro-5-Trifluoromethyl Pyridine-4-yl-Boronic Acid : This study focuses on the synthesis of a boronic acid derivative of a compound closely related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, exploring optimal reaction conditions and product characterization (Liu Guoqua, 2014).
Antimicrobial Activity :
- Acetic Acid Derivatives Synthesis : A study on the synthesis of acetic acid derivatives with a similar pyridine structure reveals their significant antimicrobial activity against fungi such as A. niger, C. Neoformans, and A. fumigatus (Hunashal, Satyanarayana, & Maddi, 2012).
Heterocyclic Compound Luminescence :
- Study on Pyridylthiazoles : Research into compounds similar in structure, like pyridylthiazoles, delves into their absorption, fluorescence, and potential applications as metal sensors and laser dyes, indicating a similar potential for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Grummt, Weiss, Birckner, & Beckert, 2007).
Insecticidal Activity :
- Compound Containing Pyridine and Cyclopropanecarboxamide : A study on a compound that combines a pyridine ring, similar to the one in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, with cyclopropanecarboxamide, suggests potential insecticidal properties (Liu, Feng, Liu, & Zhang, 2006).
Pharmacological Activity :
- Synthesis of Pyrazole Derivatives : Research into pyrazole derivatives, structurally related to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, focuses on their synthesis, molecular structure, and theoretical studies on their pharmacological properties (Shen, Huang, Diao, & Lei, 2012).
Functionalization of Halopyridines :
- Functionalization of Chloro(trifluoromethyl)pyridines : This study explores the conversion of chloro(trifluoromethyl)pyridines into carboxylic acids, offering insights into chemical reactions and functional group modifications relevant to compounds like 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Cottet & Schlosser, 2004).
Antimycobacterial Activity :
- Thiadiazol-2-ylthio Acetic Acid Derivatives : A study on thiadiazol-2-ylthio acetic acid derivatives, with a pyridin-2-yl structure, evaluates their antimycobacterial activity, indicating a potential research avenue for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696837 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
CAS RN |
1000522-34-8 | |
| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
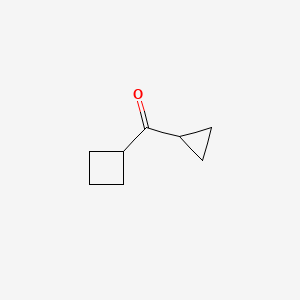
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
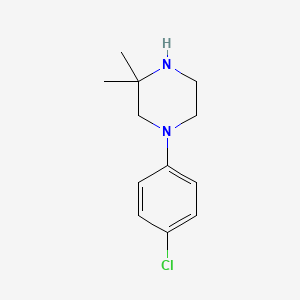
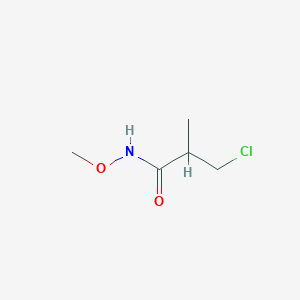
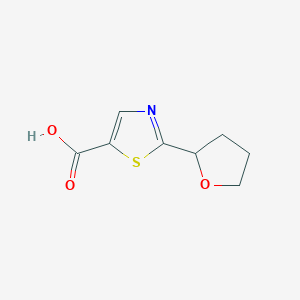
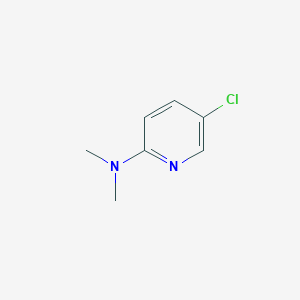
![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
